molecular formula C14H13N3 B1620668 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine CAS No. 878437-60-6

3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine

Cat. No. B1620668
CAS RN: 878437-60-6
M. Wt: 223.27 g/mol
InChI Key: WQRLDBJIXDSJHU-UHFFFAOYSA-N
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Description

“3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” is a compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” is complex, with a pyrazine ring fused to an imidazole ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving “3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine” are complex and involve multiple steps. The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives have been studied for their antibacterial properties. Although specific data for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline is not readily available, related compounds have shown potential in combating bacterial strains such as Escherichia coli .

Antifungal and Antiviral Uses

These derivatives also exhibit antifungal and antiviral activities, suggesting that our compound of interest could be explored for similar applications.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives makes them candidates for research into inflammation-related conditions .

Cancer Treatment

Some studies propose using imidazo[1,2-a]pyridine derivatives for cancer treatment due to their biological activity .

Cardiovascular Disease Management

These compounds have also been suggested for managing cardiovascular diseases , indicating another possible research avenue for 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline.

Alzheimer’s Disease Treatment

The potential use of these derivatives in treating Alzheimer’s disease has been explored, which could extend to the compound .

Tuberculosis Therapy

Recent developments indicate that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis models, which may be applicable to our compound as well .

Material Science Applications

Due to its structural characteristics, imidazo[1,2-a]pyridine is useful in material science, which could include applications of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline in this field .

properties

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRLDBJIXDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377908
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878437-60-6
Record name 3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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